mPEG-Epoxide

Beschreibung

BenchChem offers high-quality mPEG-Epoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mPEG-Epoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

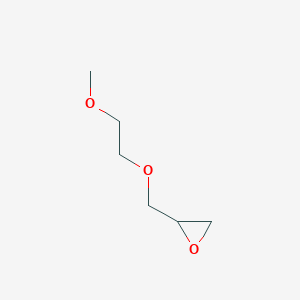

2-(2-methoxyethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-7-2-3-8-4-6-5-9-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXZMAACKJIRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40349-67-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40349-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60284046, DTXSID301197479 | |

| Record name | 2-[(2-methoxyethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13483-49-3, 40349-67-5 | |

| Record name | NSC35148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-methoxyethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40349-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is mPEG-Epoxide and its chemical structure

An In-depth Technical Guide to mPEG-Epoxide for Researchers and Drug Development Professionals

Introduction to mPEG-Epoxide

Methoxypolyethylene glycol-epoxide (mPEG-Epoxide) is a linear, monofunctional derivative of polyethylene (B3416737) glycol (PEG) that features a reactive epoxide group (also known as a glycidyl (B131873) ether) at one terminus and an inert methoxy (B1213986) group at the other.[1][2][3] This heterobifunctional structure makes mPEG-Epoxide a valuable reagent in the field of bioconjugation, a process often referred to as PEGylation.

PEGylation is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small drugs.[2][4] By covalently attaching PEG chains, the resulting conjugate often exhibits increased solubility, enhanced stability against proteolytic degradation, prolonged plasma half-life, and reduced immunogenicity and antigenicity.[2][3][5] mPEG-Epoxide serves as a key tool in this process, offering a specific and stable means of conjugation.[6][7]

Chemical Structure

The chemical structure of mPEG-Epoxide consists of a methoxy-terminated polyethylene glycol chain with a terminal epoxide ring. Its linear formula is represented as CH₃O-(CH₂CH₂O)n-CH₂CH(O)CH₂.[8][9]

The core components of the structure are:

-

Methoxy (mPEG) Terminus: An inert cap that prevents crosslinking and ensures the monofunctional reactivity of the molecule.

-

Polyethylene Glycol (PEG) Backbone: A flexible, hydrophilic polymer chain that imparts the beneficial properties of PEGylation. The length of this chain (denoted by 'n') can be varied to fine-tune the properties of the final conjugate.

-

Epoxide Terminus: A three-membered ring containing an oxygen atom. This strained ring is electrophilic and can react with nucleophiles, most notably primary amines and hydroxyl groups found on biomolecules, through a ring-opening reaction.[3][10]

Properties and Characteristics of mPEG-Epoxide

The physical and chemical properties of mPEG-Epoxide are largely dependent on its molecular weight.

Physical Properties

| Property | Description | Citations |

| Appearance | White to off-white solid or a viscous liquid, depending on the molecular weight. | [2][11] |

| Solubility | Soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO. Less soluble in alcohol and toluene (B28343). Insoluble in ether. | [3][10] |

| Density | Approximately 1.125 g/mL. | [10] |

| Storage | Recommended to be stored at -20°C to -5°C in a dry, dark environment to prevent degradation. | [1][2] |

Chemical Properties

| Property | Description | Citations |

| Functionality | Monofunctional with a terminal epoxide group. | [1][3] |

| Reactivity | The epoxide ring readily reacts with nucleophiles such as primary amines (-NH₂) and hydroxyls (-OH) via a ring-opening mechanism to form a stable, covalent secondary amine or ether linkage, respectively. The reaction with amines is most efficient under mildly alkaline conditions (pH 8.0-9.5). | [3][6] |

| Purity (Substitution) | Typically supplied with >95% substitution of the epoxide functional group, as determined by NMR. | [2] |

| Polydispersity Index (PDI) | The PDI for linear mPEG derivatives is generally low, in the range of 1.02-1.05, indicating a narrow molecular weight distribution. | [10] |

Available Molecular Weights

mPEG-Epoxide is commercially available in a wide range of molecular weights (MW) to suit various applications. The choice of MW is critical as it influences the properties of the final PEGylated product.

| Common Molecular Weights (Daltons) |

| 550 |

| 750 |

| 1,000 |

| 2,000 |

| 3,400 |

| 5,000 |

| 10,000 |

| 20,000 |

| Other sizes may be available via custom synthesis. |

Reaction Mechanism and Experimental Protocols

Reaction of mPEG-Epoxide with Primary Amines

The primary application of mPEG-Epoxide in drug development is its reaction with primary amine groups (e.g., the ε-amine of lysine (B10760008) residues on proteins). The reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable secondary amine linkage and a hydroxyl group.

Experimental Protocols

Synthesis of mPEG-Epoxide

The synthesis of mPEG-Epoxide typically involves the activation of the terminal hydroxyl group of mPEG-OH. A common method is the reaction of mPEG-OH with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydride) to form the glycidyl ether.[1]

General Procedure:

-

mPEG-OH is dried under vacuum or by azeotropic distillation with toluene to remove water.

-

The dried mPEG-OH is dissolved in an anhydrous aprotic solvent (e.g., THF or toluene).

-

A strong base, such as sodium hydride (NaH), is added to deprotonate the terminal hydroxyl group, forming an alkoxide.

-

Epichlorohydrin is added to the solution, and the reaction proceeds, typically at room temperature or with gentle heating, to form the mPEG-Epoxide.

-

The reaction is quenched, and the product is purified, often by precipitation in a non-solvent like diethyl ether, followed by filtration and drying under vacuum.

Characterization of mPEG-Epoxide

The purity and identity of mPEG-Epoxide are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for characterization.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount of the mPEG-Epoxide product in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: Record the ¹H NMR spectrum.

-

Data Analysis:

-

The large peak around 3.64 ppm corresponds to the repeating ethylene (B1197577) oxide protons (-CH₂CH₂O-) of the PEG backbone.

-

The methoxy protons (-OCH₃) will appear as a singlet around 3.38 ppm.

-

The characteristic protons of the terminal epoxide ring will appear as distinct multiplets in the 2.6-3.2 ppm range.

-

The degree of substitution can be calculated by comparing the integration of the epoxide protons to the integration of the methoxy protons.[7][11]

-

Protein PEGylation using mPEG-Epoxide

The following protocol is a representative example for the conjugation of mPEG-Epoxide to a model protein, Lysozyme.[1][6]

Materials:

-

Lysozyme

-

mPEG-Epoxide (e.g., 2 kDa)

-

0.1 M Carbonate Buffer (pH 8.0)

-

Dialysis membrane (e.g., 10 kDa MWCO)

-

Purified water

Procedure:

-

Protein Dissolution: Dissolve the protein (e.g., 15.0 mg, 1.0 µmol of Lysozyme) in the reaction buffer (3 mL of 0.1 M carbonate buffer, pH 8.0).

-

Reagent Addition: Add a molar excess of mPEG-Epoxide (e.g., 22-fold excess, 44.0 mg for a 2 kDa mPEG) to the protein solution.

-

Reaction: Stir the mixture at room temperature for an extended period, typically 48 hours, to ensure a high degree of PEGylation.[6]

-

Purification:

-

Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).

-

Dialyze against purified water for 3 days, with several changes of water, to remove unreacted mPEG-Epoxide and buffer salts.

-

-

Lyophilization: Freeze-dry the purified solution to obtain the PEGylated protein as a solid powder.

-

Characterization: Analyze the final product using techniques such as SDS-PAGE to confirm the increase in molecular weight and MALDI-TOF mass spectrometry to determine the number of attached PEG chains.[1][13]

Applications in Research and Drug Development

The unique properties of mPEG-Epoxide make it suitable for a variety of applications aimed at enhancing therapeutic molecules and materials.

-

Protein and Peptide Modification: The primary use is to increase the half-life, solubility, and stability of therapeutic proteins and peptides while reducing their immunogenicity.[3]

-

Drug Delivery: mPEG-Epoxide can be used to PEGylate small molecule drugs or the surface of nanocarriers (e.g., liposomes, nanoparticles) to improve their circulation time and targeting capabilities.[4][13]

-

Surface Modification: It is used to create biocompatible and anti-fouling surfaces on medical devices, biosensors, and research tools, which prevents non-specific protein adsorption.[13]

-

Hydrogel Formation: The epoxide group can participate in crosslinking reactions to form hydrogels for controlled drug release or tissue engineering applications.

Workflow and Logic Diagrams

Experimental Workflow for Protein PEGylation

The following diagram illustrates the typical workflow for a protein PEGylation experiment using mPEG-Epoxide.

References

- 1. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]

- 2. pongor.itk.ppke.hu [pongor.itk.ppke.hu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 9. researchgate.net [researchgate.net]

- 10. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. www2.oberlin.edu [www2.oberlin.edu]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Reactivity of mPEG-Epoxide with Primary Amines for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methoxy (B1213986) polyethylene (B3416737) glycol-epoxide (mPEG-Epoxide) with primary amines, a crucial conjugation chemistry in the field of biotherapeutics and drug delivery. This document details the underlying reaction mechanism, kinetic parameters, experimental protocols, and analytical methods for the characterization of the resulting bioconjugates.

Introduction to mPEG-Epoxide Conjugation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules. It can improve pharmacokinetics by increasing hydrodynamic size, which in turn reduces renal clearance and shields the molecule from proteolytic degradation and immune recognition.

mPEG-Epoxide is an activated PEG derivative that offers a mild and efficient route for PEGylation. The terminal epoxide group reacts with nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form a stable secondary amine linkage. This guide will delve into the specifics of this reaction, providing the necessary details for its successful implementation in a laboratory setting.

Reaction Mechanism and Kinetics

The core of the mPEG-Epoxide conjugation chemistry lies in the nucleophilic attack of a primary amine on one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the three-membered ring and the formation of a stable carbon-nitrogen bond, yielding a secondary amine and a hydroxyl group.

The reaction is generally considered to follow SN2 (bimolecular nucleophilic substitution) kinetics. The rate of the reaction is dependent on the concentration of both the mPEG-Epoxide and the primary amine.

Factors Influencing Reactivity

Several factors significantly influence the rate and efficiency of the mPEG-Epoxide conjugation reaction:

-

pH: The pH of the reaction medium is a critical parameter. The primary amine must be in its unprotonated, nucleophilic state to react with the epoxide. Therefore, the reaction is most efficient at a pH above the pKa of the target amine group. For the ε-amino group of lysine (pKa ≈ 10.5), a pH range of 8.5 to 9.5 is often optimal. For the N-terminal α-amino group (pKa ≈ 7.5-8.5), a slightly lower pH can be employed for selective conjugation.

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, the stability of the protein or peptide must be considered, as higher temperatures can lead to denaturation. A temperature range of 25-40°C is typically used.

-

Molar Ratio of Reactants: The stoichiometry of mPEG-Epoxide to the biomolecule influences the degree of PEGylation. A higher molar excess of mPEG-Epoxide will favor a higher degree of modification. However, an excessive amount can lead to polysubstitution and increase the difficulty of purification.

-

Solvent: The reaction is typically carried out in aqueous buffers. The presence of organic co-solvents can sometimes enhance the reaction rate, but their effect on protein stability must be carefully evaluated.

Quantitative Data on Reaction Parameters

While specific kinetic data for every mPEG-Epoxide and protein combination must be determined empirically, the following tables provide representative data based on studies of epoxide-amine reactions, illustrating the impact of key parameters.

Table 1: Effect of pH on the Relative Reaction Rate of Epoxide with a Primary Amine

| pH | Relative Reaction Rate (%) |

| 7.0 | 10 |

| 7.5 | 30 |

| 8.0 | 60 |

| 8.5 | 90 |

| 9.0 | 100 |

| 9.5 | 95 |

Note: The optimal pH can vary depending on the specific pKa of the target amine.

Table 2: Influence of Temperature on Reaction Time for Epoxide-Amine Conjugation

| Temperature (°C) | Approximate Reaction Time for >90% Conversion (hours) |

| 4 | 48-72 |

| 25 (Room Temperature) | 12-24 |

| 37 | 4-8 |

Note: These are estimates and the actual time will depend on the specific reactants and their concentrations.

Table 3: Impact of mPEG-Epoxide:Protein Molar Ratio on Degree of PEGylation

| Molar Ratio (mPEG-Epoxide:Protein) | Average Degree of PEGylation (PEG molecules per protein) |

| 1:1 | 0.5 - 0.8 |

| 5:1 | 1.5 - 2.5 |

| 10:1 | 3.0 - 4.0 |

| 20:1 | > 5.0 |

Note: The degree of PEGylation is highly dependent on the number of accessible primary amines on the protein surface.

Experimental Protocols

This section provides a general, step-by-step protocol for the PEGylation of a protein with mPEG-Epoxide. Optimization of reaction conditions for each specific protein is recommended.

Materials and Reagents

-

Protein of interest

-

mPEG-Epoxide

-

Reaction Buffer (e.g., 100 mM sodium phosphate, sodium borate, or sodium carbonate buffer, pH 8.5-9.5)

-

Quenching Solution (e.g., 1 M glycine (B1666218) or Tris buffer, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)

-

Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometry)

PEGylation Procedure

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).

-

mPEG-Epoxide Preparation: Immediately before use, dissolve the mPEG-Epoxide in the reaction buffer to the desired concentration based on the target molar ratio.

-

Conjugation Reaction: Add the mPEG-Epoxide solution to the protein solution. Gently mix the reaction mixture and incubate at the desired temperature (e.g., room temperature or 37°C) for the determined reaction time (e.g., 4-24 hours).

-

Reaction Quenching: To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any remaining unreacted mPEG-Epoxide. Incubate for 1-2 hours.

-

Purification: Purify the mPEGylated protein from unreacted mPEG-Epoxide and unmodified protein using an appropriate chromatography method.

-

Size-Exclusion Chromatography (SEC): Effective for separating the larger mPEG-protein conjugate from the smaller, unreacted mPEG-Epoxide.

-

Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated species from the unmodified protein, as the addition of the neutral PEG chain alters the overall charge of the protein.

-

-

Analysis and Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.

-

¹H NMR Spectroscopy: To determine the average number of PEG chains attached per protein molecule.

-

HPLC (SEC or RP-HPLC): To assess the purity and heterogeneity of the conjugate.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight distribution of the PEGylated species.

-

Potential Side Reactions and Byproducts

While mPEG-Epoxide is a relatively mild PEGylating reagent, it can react with other nucleophilic groups present in proteins, although at a slower rate than with primary amines.[1]

-

Thiols (Cysteine): The thiol group of cysteine residues is a potent nucleophile and can react with epoxides to form a stable thioether linkage. This reaction is more favorable at neutral to slightly basic pH.

-

Hydroxyls (Serine, Threonine, Tyrosine): Hydroxyl groups can react with epoxides, especially at higher pH values, to form ether linkages.

-

Imidazole (B134444) (Histidine): The imidazole ring of histidine can also participate in nucleophilic attack on the epoxide ring.

It is important to characterize the final conjugate thoroughly to identify any potential side products.

Visualization of Workflows and Mechanisms

Reaction Mechanism

Caption: Reaction mechanism of mPEG-Epoxide with a primary amine.

Experimental Workflow

Caption: General experimental workflow for protein PEGylation.

Conclusion

The reaction of mPEG-Epoxide with primary amines is a robust and versatile method for the PEGylation of biomolecules. By carefully controlling reaction parameters such as pH, temperature, and stoichiometry, researchers can achieve efficient and specific conjugation. This guide provides the foundational knowledge and practical protocols necessary to implement this important bioconjugation technique, enabling the development of next-generation protein and peptide therapeutics with improved properties.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Fundamental Properties of Methoxy (B1213986) PEG Epoxide

This guide provides a comprehensive overview of the core properties of methoxy polyethylene (B3416737) glycol epoxide (mPEG-Epoxide), a critical bifunctional reagent in modern bioconjugation, drug delivery, and materials science. It details the physicochemical properties, reactivity, and essential characterization protocols for this polymer.

Core Properties of Methoxy PEG Epoxide

Methoxy PEG epoxide is a linear polymer of ethylene (B1197577) glycol, terminated at one end with a stable methoxy group and at the other with a reactive epoxide ring.[] The methoxy group ensures stability and reduces non-specific interactions, while the epoxide group allows for covalent conjugation to various nucleophiles.[2][3]

1.1. Chemical Structure and Formula

-

General Structure: CH₃O-(CH₂CH₂O)n-CH₂CH(O)CH₂

-

Linear Formula: C₃H₅O₂(C₂H₄O)nCH₃

1.2. Physicochemical Properties

The physical state of mPEG-Epoxide is dependent on its molecular weight, ranging from a viscous liquid or semi-solid for lower molecular weights to a white or off-white powder for higher molecular weights.[4]

| Property | Description | Typical Values | Citations |

| Appearance | Varies from a semi-solid to a white/off-white powder depending on molecular weight. | White to off-white semi-solid or powder | |

| Molecular Weight (MW) | Available in a wide range of molecular weights to suit different applications. | 500 Da to 40,000 Da (40 kDa) | [2][5] |

| Functionality | The percentage of PEG chains carrying a reactive epoxide group. High functionality is crucial for efficiency. | ≥95% | [2][6] |

| Purity | The percentage of mPEG-Epoxide relative to impurities (e.g., PEG diol). | ≥95% (High purity grades >99% are available) | [2][7] |

| Polydispersity (PDI) | A measure of the distribution of molecular weights in the polymer sample. A lower PDI indicates a narrower distribution. | Typically ≤ 1.05 - 1.10 | [6][8] |

| Storage Temperature | Recommended storage conditions to maintain the reactivity of the epoxide group. | 2-8°C or -20°C for long-term storage | [4] |

1.3. Solubility

The polyethylene glycol backbone imparts excellent solubility in aqueous solutions and many organic solvents.[][8]

| Solvent | Solubility | Citations |

| Water | Soluble | [][8] |

| Aqueous Buffers | Soluble | [8] |

| Ethanol | Soluble | [] |

| DMSO, DMF | Soluble | [8][] |

| Chloroform, DCM | Soluble | [8] |

| Toluene | Less soluble (soluble when hot) | [8][10] |

| Diethyl Ether | Not soluble | [8] |

Reactivity and Reaction Mechanisms

The key feature of mPEG-Epoxide is the strained three-membered epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening. This reaction forms the basis of its utility in conjugation chemistry. The reactions are typically efficient under mild conditions.[2][11]

2.1. Reaction with Amines (Aminolysis)

Epoxides react readily with primary and secondary amines to form stable amino alcohol linkages. The reaction is a base-catalyzed SN2 mechanism where the amine acts as the nucleophile.[12][13] The reaction is most efficient at a pH of 8.0 to 9.5.[][14]

Caption: Reaction mechanism of mPEG-Epoxide with a primary amine.

2.2. Reaction with Thiols (Thiolation)

Thiols (sulfhydryl groups) are potent nucleophiles that react with epoxides to form thioether bonds. This reaction can be catalyzed by a base, such as a tertiary amine.[15][16]

Caption: Base-catalyzed reaction of mPEG-Epoxide with a thiol.

2.3. Potential Side Reactions: Hydrolysis

The epoxide ring can undergo hydrolysis in aqueous environments, especially under acidic or basic conditions, to form a diol.[17][18] This is the primary competing reaction and leads to a loss of reactivity. Therefore, it is critical to control the pH and temperature of conjugation reactions and to store the reagent properly.[2]

Caption: Hydrolysis of the epoxide ring to form an unreactive diol.

Quality Control and Characterization Protocols

Rigorous characterization is essential to ensure the quality, purity, and reactivity of mPEG-Epoxide for reproducible results in research and development.

3.1. Summary of Key Quality Attributes and Methods

| Quality Attribute | Method of Analysis | Purpose | Citations |

| Molecular Weight (MW) | Gel Permeation / Size Exclusion Chromatography (GPC/SEC), MALDI-MS, ¹H NMR | To confirm the average molecular weight and its distribution. | [8][19] |

| Polydispersity (PDI) | Gel Permeation / Size Exclusion Chromatography (GPC/SEC) | To determine the breadth of the molecular weight distribution. | [8] |

| Chemical Structure | ¹H Nuclear Magnetic Resonance (¹H NMR) | To confirm the polymer backbone structure and the presence of terminal methoxy and epoxide groups. | [19][20][21] |

| Functionality | ¹H NMR (by comparing integrals of terminal groups to the polymer backbone), Titration | To quantify the percentage of polymer chains with a reactive epoxide end group. | [20] |

| Purity | High-Performance Liquid Chromatography (HPLC), ¹H NMR | To quantify the amount of mPEG-Epoxide relative to impurities like PEG diol. | [20][22] |

3.2. Experimental Protocol 1: Molecular Weight and PDI by GPC/SEC

This protocol outlines the general procedure for determining the molecular weight (Mₙ, Mₙ) and PDI of mPEG-Epoxide.

Caption: Standard workflow for GPC/SEC analysis of mPEG-Epoxide.

-

Methodology:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), containing a salt (e.g., 0.1 M LiBr) to prevent polymer aggregation. Degas the mobile phase thoroughly.

-

Calibration: Generate a calibration curve by injecting a series of well-characterized, narrow-PDI polyethylene glycol standards. Plot the logarithm of the molecular weight against the elution volume/time.

-

Sample Preparation: Accurately weigh and dissolve the mPEG-Epoxide sample in the mobile phase to a concentration of approximately 2-5 mg/mL.

-

Filtration: Filter the sample solution through a 0.22 or 0.45 µm filter (compatible with the mobile phase) to remove any dust or particulates that could damage the column.

-

Analysis: Inject the filtered sample into the GPC/SEC system. The system typically consists of a pump, injector, column set, and a refractive index (RI) detector.

-

Data Processing: Using the calibration curve, determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and Polydispersity Index (PDI = Mₙ/Mₙ) from the sample's chromatogram.

-

3.3. Experimental Protocol 2: Structure and Functionality by ¹H NMR

Proton NMR is a powerful tool for confirming the chemical structure and estimating the functionality of mPEG-Epoxide.[19][20][21]

Caption: General workflow for ¹H NMR characterization of mPEG-Epoxide.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the mPEG-Epoxide sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial. Transfer the solution to a 5 mm NMR tube.[20]

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Spectral Analysis:

-

Identify Key Peaks:

-

Set Integral Reference: Set the integral of the methoxy peak (CH₃O-) to a reference value of 3.00.

-

Calculate Functionality: Compare the integration of the epoxide protons to the methoxy protons. The theoretical integration of the epoxide CH and CH₂ protons should correspond to 3H. A value close to 3 confirms high epoxide functionality. A lower value indicates hydrolysis or incomplete synthesis.

-

Estimate Molecular Weight: The number of repeating ethylene oxide units (n) can be estimated by comparing the integral of the PEG backbone (4nH) to the methoxy protons (3H).

-

-

3.4. Experimental Protocol 3: Epoxide Functionality by Titration

A chemical titration method, such as titration with hydrogen bromide (HBr), can provide a quantitative measure of the epoxide content.

-

Principle: A known excess of HBr in a non-aqueous solvent is reacted with the epoxide. The unreacted HBr is then back-titrated with a standardized basic solution.

-

Methodology:

-

Reagent Preparation: Prepare a standardized solution of HBr in glacial acetic acid. Prepare a standardized solution of a base, such as sodium acetate (B1210297) in acetic acid, with crystal violet as an indicator.

-

Sample Reaction: Accurately weigh a sample of mPEG-Epoxide and dissolve it in a suitable solvent (e.g., chlorobenzene). Add a precise volume of the standardized HBr solution. Allow the reaction to proceed to completion (this may require gentle heating).

-

Titration: Add crystal violet indicator to the solution. Titrate the excess, unreacted HBr with the standardized sodium acetate solution until the endpoint is reached (a color change from yellow-green to blue-green).

-

Blank Titration: Perform a blank titration using the same procedure but without the mPEG-Epoxide sample.

-

Calculation: The difference in the volume of titrant used for the blank and the sample is proportional to the amount of HBr that reacted with the epoxide groups. From this, the epoxide equivalent weight and functionality can be calculated.

-

References

- 2. m-PEG-Epoxide | mPEG-EPO | AxisPharm [axispharm.com]

- 3. polysciences.com [polysciences.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Methoxy PEG Epoxide - JenKem Technology USA [jenkemusa.com]

- 6. Methoxy PEGs for PEGylation - JenKem Technology [jenkemusa.com]

- 7. High Purity Methoxy PEG Raw Materials - JenKem Technology USA [jenkemusa.com]

- 8. creativepegworks.com [creativepegworks.com]

- 10. Methoxypolyethylene glycols | 9004-74-4 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. www2.oberlin.edu [www2.oberlin.edu]

- 13. researchgate.net [researchgate.net]

- 14. Epoxide PEG, mPEG-EPO [nanocs.net]

- 15. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Epoxide hydrolysis and alcoholysis reactions over crystalline Mo–V–O oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. WO2023201805A1 - Method for preparing polyethylene glycol-glycerol derivative and intermediate thereof - Google Patents [patents.google.com]

- 19. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]

mPEG-Epoxide for beginners in protein modification

An In-Depth Technical Guide to mPEG-Epoxide for Protein Modification

Introduction to Protein PEGylation

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules.[1][2] This modification is a widely used strategy to enhance the pharmaceutical properties of biotherapeutics.[3][4] The primary benefits of PEGylation include a prolonged plasma half-life due to an increased hydrodynamic volume which reduces the rate of kidney excretion, enhanced protein stability, increased resistance to proteolytic degradation, and reduced immunogenicity by masking epitopes on the protein surface.[3][4][5][6]

One of the reagents used for this purpose is methoxy (B1213986) PEG-Epoxide (mPEG-Epoxide). mPEG is a linear polyether alcohol, often with a methoxy group capping one end to prevent cross-linking during conjugation.[3][7] To make it reactive for protein modification, the terminal hydroxyl group of mPEG is converted into a reactive group, such as an epoxide.[8][9]

mPEG-Epoxide: A Mild Reagent for Protein Modification

mPEG-Epoxide is an activated PEG derivative where the terminal hydroxyl group has been converted into a reactive epoxy group.[9][10] It is considered a mild PEGylating reagent used in protein engineering and biomaterials research.[9][11]

Chemical Structure and Properties

mPEG-Epoxide is a linear, monofunctional PEG with a glycidyl (B131873) ether or epoxide functionality.[12] It is soluble in water, aqueous buffers, and various organic solvents like chloroform, methylene (B1212753) chloride, DMF, and DMSO. Commercially, it is available in different molecular weights, typically ranging from 2 kDa to 5 kDa.

Table 1: Physicochemical Properties of mPEG-Epoxide

| Property | Description | References |

| Functional Group | Epoxide (Glycidyl Ether) | [12] |

| Available MW | Typically 2,000 Da and 5,000 Da; other sizes available via custom synthesis. | |

| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, DMSO. Less soluble in alcohol. | |

| Reactivity | Reacts with amine, hydroxyl, and thiol groups. | [8][13] |

Mechanism of Action

mPEG-Epoxide reacts with nucleophilic functional groups on the surface of proteins. The primary targets are the primary amine groups found in the side chain of lysine (B10760008) residues and the N-terminal α-amino group.[8][9] The reaction proceeds via a nucleophilic ring-opening of the epoxide, forming a stable secondary amine linkage.[8][9]

While the primary reaction is with amines, mPEG-Epoxide has been noted to also react with other nucleophilic groups such as hydroxyl (e.g., serine, threonine, tyrosine), thiol (cysteine), and imidazole (B134444) (histidine) groups.[8][13] This suggests that mPEG-Epoxide is not entirely selective for amino group conjugation, which can be a limitation.[8] Due to the lower reactivity of the epoxide group compared to other electrophilic reagents, its application has been somewhat limited.[8]

Advantages and Disadvantages of mPEG-Epoxide

The choice of a PEGylation reagent depends on the specific protein and the desired properties of the final conjugate. mPEG-Epoxide has a distinct set of characteristics.

Advantages:

-

Mild Reaction Conditions: The reaction can be performed under gentle conditions, which helps in preserving the native structure and activity of the protein.[8]

-

Stable Linkage: It forms a stable secondary amine bond, which is resistant to hydrolysis under physiological conditions.[9][11]

Disadvantages:

-

Low Reactivity: Compared to other PEGylating agents like NHS esters, mPEG-Epoxide is less reactive, which can lead to longer reaction times or incomplete conjugation.[8]

-

Lack of Selectivity: It can react with multiple nucleophilic groups on the protein surface, potentially leading to a heterogeneous mixture of products.[8][14] This lack of specificity can make characterization and purification more challenging.

Table 2: Comparison with Other Common Amine-Reactive PEG Reagents

| Reagent | Reactive Group | Linkage Formed | Reactivity | Key Features | References |

| mPEG-Epoxide | Epoxide (Glycidyl Ether) | Secondary Amine | Low | Mild conditions, stable linkage, but low selectivity. | [8][9] |

| mPEG-NHS Ester | N-Hydroxysuccinimide Ester | Amide | High | Fast reaction, forms stable amide bond, widely used. | [15][16] |

| mPEG-Aldehyde | Aldehyde | Secondary Amine | Moderate | Requires a reducing agent (reductive amination), good for N-terminal specific PEGylation at controlled pH. | [13][15] |

| mPEG-NPC | p-nitrophenyl carbonate | Urethane (B1682113) (Carbamate) | Moderate | Forms a very stable urethane linkage. | [13][16] |

Impact of PEGylation on Protein Properties

The covalent attachment of mPEG chains, regardless of the specific reagent used, imparts significant changes to the physicochemical and biological properties of the protein.

Table 3: General Effects of Protein PEGylation

| Property Affected | Outcome of PEGylation | Mechanism | References |

| Plasma Half-Life | Increased | The larger hydrodynamic size of the conjugate reduces renal clearance. PEG chains can also mask sites of proteolytic cleavage. | [3][6] |

| Immunogenicity | Reduced | The PEG shell sterically hinders the recognition of protein epitopes by the immune system. | [3][5] |

| Solubility | Increased | PEG is a highly hydrophilic polymer, which can improve the solubility of the protein, especially in aqueous solutions. | [3][17] |

| Thermal Stability | Often Increased | PEGylation can enhance the conformational stability of proteins, making them more resistant to thermal denaturation. | [5][18] |

| Biological Activity | May be Reduced | Steric hindrance from the PEG chain near the active site or binding domains can sometimes lead to a partial loss of biological activity. The extent of this loss depends on the PEGylation site and degree. | [][20] |

Note: While PEG itself is generally considered non-immunogenic, there is growing evidence that anti-PEG antibodies can be present in the population or induced by treatment with PEGylated drugs, which can lead to accelerated blood clearance of the therapeutic.[2][21]

Experimental Protocol: A General Guide

This section provides a generalized protocol for the modification of a protein with mPEG-Epoxide. The optimal conditions, including molar ratios, pH, and reaction time, must be determined empirically for each specific protein.

Materials and Reagents

-

Protein of interest

-

mPEG-Epoxide of desired molecular weight

-

Reaction Buffer: e.g., 50 mM sodium borate (B1201080) or sodium carbonate buffer, pH 8.0-9.5

-

Quenching Solution (optional): e.g., 1 M glycine (B1666218) or Tris buffer

-

Purification System: Ion-exchange chromatography (IEX) or Size-exclusion chromatography (SEC) columns and buffers

-

Characterization Equipment: SDS-PAGE system, mass spectrometer, plate reader for activity assays

Protein Preparation

-

Dissolve or dialyze the protein into the chosen reaction buffer. Ensure the buffer does not contain primary amines (like Tris) that could compete with the protein for the mPEG-Epoxide.

-

Determine the protein concentration accurately using a suitable method (e.g., A280 measurement or BCA assay).

PEGylation Reaction

-

Warm the reaction buffer and protein solution to the desired reaction temperature (typically room temperature or 4°C for sensitive proteins).

-

Dissolve the mPEG-Epoxide in a small volume of the reaction buffer immediately before use.

-

Add the mPEG-Epoxide solution to the protein solution while gently stirring. The molar ratio of mPEG-Epoxide to protein is a critical parameter to optimize; start with a range (e.g., 5:1, 10:1, 20:1).

-

Allow the reaction to proceed for a set period. Due to the low reactivity of mPEG-Epoxide, this may range from several hours to overnight (e.g., 12-24 hours).[14]

Purification of the PEGylated Protein

-

Stop the reaction by adding a quenching agent or by changing the pH to neutral.

-

Separate the PEGylated protein from unreacted protein and excess mPEG-Epoxide.

-

Ion-Exchange Chromatography (IEX): PEGylation often changes the net charge of the protein by reacting with charged lysine residues. This change in charge can be exploited to separate mono-, di-, and poly-PEGylated species from the unmodified protein.

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic size. The PEGylated protein will be significantly larger than the unreacted protein and will elute earlier.

-

Characterization of the Conjugate

-

SDS-PAGE: To visualize the increase in molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, showing a characteristic "smear" or distinct higher molecular weight bands.

-

Mass Spectrometry (e.g., MALDI-TOF): To confirm the covalent attachment of PEG and determine the number of PEG chains attached per protein molecule.

-

Activity Assay: To quantify the biological activity of the PEGylated protein compared to the unmodified protein.

-

Purity Analysis: Using SEC-HPLC or RP-HPLC to determine the purity of the final product.

Logical Relationships in Therapeutic Improvement via PEGylation

The ultimate goal of PEGylation is to improve the therapeutic profile of a protein drug. This is achieved through a cascade of effects originating from the covalent attachment of PEG.

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creativepegworks.com [creativepegworks.com]

- 4. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mPEG-EPO, mPEG-Epoxide Suppy - Biopharma PEG [biochempeg.com]

- 13. interchim.fr [interchim.fr]

- 14. researchgate.net [researchgate.net]

- 15. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 16. nbinno.com [nbinno.com]

- 17. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]

The Role of mPEG-Epoxide in Advanced Drug Delivery Systems: A Technical Guide

Introduction to mPEG-Epoxide

Methoxypolyethylene glycol-epoxide (mPEG-Epoxide) is a linear, monofunctional derivative of polyethylene (B3416737) glycol (PEG) that has emerged as a critical tool in the field of drug delivery.[1][2][3] It is an activated form of mPEG where the terminal hydroxyl group has been converted into a reactive epoxy (or glycidyl (B131873) ether) group.[2][4] This modification transforms the relatively inert mPEG into a versatile reagent for the covalent modification of biomolecules and nanoparticles.[5]

The fundamental advantage of utilizing mPEG-Epoxide lies in the process of PEGylation—the covalent attachment of PEG chains to a substrate. PEGylation imparts several beneficial properties to drug carriers, including:

-

Enhanced Hydrophilicity and Solubility: The PEG chain significantly increases the water solubility of hydrophobic drugs and carriers, improving their formulation and bioavailability.[6]

-

Reduced Immunogenicity: The flexible PEG chain creates a hydrophilic shield around the drug or nanoparticle, masking it from the immune system and reducing the likelihood of an immune response.[7]

-

Prolonged Systemic Circulation: By sterically hindering opsonization (the process of being marked for clearance by the immune system), PEGylation significantly extends the in-vivo circulation half-life of drug delivery systems.[7][8][9] This allows for a greater opportunity for the drug to reach its target site.

-

Improved Stability: The PEG layer can protect the encapsulated drug from enzymatic degradation.[9]

mPEG-Epoxide is particularly valued for its reactivity towards various nucleophilic functional groups present on proteins, peptides, and the surface of nanoparticles, making it a versatile tool for creating stable, long-circulating drug delivery platforms.[1][3]

Core Properties of mPEG-Epoxide

The utility of mPEG-Epoxide in drug delivery is dictated by its key physicochemical properties. A summary of these properties is presented in the table below.

| Property | Description | Relevance in Drug Delivery |

| Structure | Linear methoxy-terminated polyethylene glycol with a terminal epoxide group. | The methoxy (B1213986) group ensures monofunctionality, preventing cross-linking. The epoxide is the reactive handle for conjugation. |

| Reactivity | The epoxide ring is susceptible to nucleophilic attack, primarily by amines, thiols, and hydroxyl groups, leading to ring-opening and the formation of a stable covalent bond.[3][10] | Enables covalent and stable attachment to a wide range of biomolecules (proteins, peptides) and functionalized nanoparticle surfaces. |

| Solubility | Soluble in water, aqueous buffers, and various organic solvents such as DMSO, DMF, and chlorinated solvents.[10][11] | Provides flexibility in choosing reaction conditions for conjugation with different types of drugs and carrier materials. |

| Biocompatibility | The PEG backbone is well-established as being biocompatible, non-toxic, and having low immunogenicity. | Essential for in-vivo applications, minimizing adverse effects and ensuring the safety of the drug delivery system. |

| Molecular Weight | Commercially available in a range of molecular weights (e.g., 1 kDa, 2 kDa, 5 kDa, up to 40 kDa).[10] | Allows for the fine-tuning of the properties of the final conjugate, such as the thickness of the hydrophilic layer and the overall hydrodynamic size, which in turn affects circulation time.[8] |

Conjugation Chemistry of mPEG-Epoxide

The epoxide group of mPEG-Epoxide is an electrophilic moiety that readily reacts with nucleophiles under specific conditions. The most relevant reactions in the context of drug delivery are with primary amines and thiols.

Reaction with Amine Groups

The reaction of mPEG-Epoxide with primary amines (such as the ε-amino group of lysine (B10760008) residues on proteins) is the most common conjugation strategy. The reaction proceeds via a nucleophilic ring-opening mechanism, resulting in a stable secondary amine linkage. This reaction is typically carried out under mildly alkaline conditions (pH 8.0-9.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic.[12]

Reaction with Thiol Groups

mPEG-Epoxide can also be conjugated to thiol (sulfhydryl) groups, such as those from cysteine residues in proteins or on the surface of functionalized nanoparticles. This base-catalyzed reaction also proceeds via nucleophilic ring-opening of the epoxide, forming a stable thioether bond.[13]

Quantitative Data on mPEG-Epoxide Based Systems

The performance of drug delivery systems functionalized with mPEG-Epoxide can be quantified in several ways. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEGylation on Nanoparticle Circulation Half-Life

PEGylation is a well-established strategy to prolong the circulation time of nanoparticles by reducing their uptake by the mononuclear phagocyte system (MPS).

| Nanoparticle System | PEG Molecular Weight (kDa) | Circulation Half-Life (PEGylated) | Circulation Half-Life (Non-PEGylated) | Fold Increase | Reference(s) |

| Liposomes | Not specified | ~5 hours | < 30 minutes | >10x | [8] |

| PLGA Nanoparticles | Not specified | Significantly increased | Not specified | N/A | [8] |

| Polymer-based Micelles | 5 | 4.6 min | N/A | N/A | [8] |

| Polymer-based Micelles | 10 | 7.5 min | N/A | N/A | [8] |

| Polymer-based Micelles | 20 | 17.7 min | N/A | N/A | [8] |

| Proticles (radiolabeled) | Not specified | 0.23 ± 0.01 %ID/g at 1h | 0.06 ± 0.01 %ID/g at 1h | ~3.8x | [14] |

Note: A statistical analysis of published data on gold nanoparticles suggests that a PEG molecular weight of at least 5 kDa is optimal for maximizing circulation half-life, particularly for nanoparticles smaller than 40 nm.[1]

Table 2: Drug Loading in PEGylated Nanoparticles

Drug loading capacity (DLC) and encapsulation efficiency (EE) are critical parameters for a successful drug delivery system. While not always directly involving mPEG-Epoxide, the data for PEGylated systems provide a relevant benchmark.

| Nanoparticle System | Drug | Drug Loading Capacity (DLC) | Encapsulation Efficiency (EE) | Reference(s) |

| PEGylated PLGA NPs | Doxorubicin (B1662922) | ~5% (w/w) | 47% | [15] |

| Gold NPs (covalent conjugation) | Doxorubicin | 27.3% | N/A | [16] |

| Alginate/Chitosan NPs (PEGylated) | Doxorubicin | N/A | 49.1 ± 3.1% | [16] |

| Beta-1,3-Glucan NPs (conjugated) | Doxorubicin | N/A | 46% to 70% | [17] |

DLC is typically defined as (weight of drug in nanoparticles / total weight of nanoparticles) x 100%. EE is defined as (weight of drug in nanoparticles / initial weight of drug used) x 100%.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of mPEG-Epoxide functionalized drug delivery systems.

Protocol 1: Synthesis of mPEG-Epoxide from mPEG-OH

This protocol describes a general method for activating mPEG-OH to mPEG-Epoxide using epichlorohydrin (B41342).

-

Azeotropic Drying of mPEG-OH: Dissolve mPEG-OH in toluene (B28343) and perform azeotropic distillation using a Dean-Stark apparatus to remove residual water. Subsequently, dry the mPEG-OH under vacuum.

-

Alkoxide Formation: Dissolve the dried mPEG-OH in anhydrous toluene. Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, under an inert atmosphere (e.g., argon or nitrogen) and stir until the evolution of hydrogen gas ceases, indicating the formation of the mPEG-alkoxide.

-

Epoxidation: Cool the reaction mixture in an ice bath. Add epichlorohydrin dropwise to the mPEG-alkoxide solution. Allow the reaction to warm to room temperature and stir for 24-48 hours.[12]

-

Purification:

-

Filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate and redissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Repeat the precipitation step multiple times to ensure high purity.

-

Finally, dry the purified mPEG-Epoxide under vacuum.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR and Gel Permeation Chromatography (GPC). The appearance of characteristic epoxide proton signals in the NMR spectrum and a narrow polydispersity index (PDI) from GPC indicate successful synthesis.

Protocol 2: Conjugation of mPEG-Epoxide to a Protein (e.g., Lysozyme)

This protocol is adapted from a published procedure for the PEGylation of lysozyme.[12]

-

Protein Solution Preparation: Dissolve the protein (e.g., 15.0 mg, 1.0 µmol of Lysozyme) in 3 mL of a suitable buffer, such as 0.1 M carbonate buffer (pH 8.0). The alkaline pH is necessary to deprotonate the amine groups for the reaction.

-

Reagent Preparation: Dissolve mPEG-Epoxide (e.g., 44.0 mg, 22.0 µmol of 2 kDa mPEG-Epoxide, representing a molar excess) in a small volume of the same buffer.

-

Conjugation Reaction: Add the mPEG-Epoxide solution to the protein solution. Stir the mixture at room temperature for 48 hours.

-

Purification:

-

Transfer the reaction mixture to a dialysis cassette (e.g., 10,000 MWCO for lysozyme).

-

Dialyze against deionized water for 3 days, with frequent water changes, to remove unreacted mPEG-Epoxide and buffer salts.

-

For larger mPEG chains (≥5 kDa), size-exclusion chromatography (SEC) is a more effective purification method.[2]

-

-

Lyophilization: Freeze-dry the purified conjugate solution to obtain the PEGylated protein as a white, fluffy powder.

-

Characterization: Determine the degree of PEGylation (the average number of PEG chains per protein) using techniques such as ¹H NMR, SDS-PAGE, or MALDI-TOF mass spectrometry.[2][18]

Protocol 3: Functionalization of PLGA Nanoparticles with mPEG-Epoxide

This protocol describes a general workflow for creating PEGylated nanoparticles where the surface is first functionalized with amine groups, followed by reaction with mPEG-Epoxide.

-

Nanoparticle Formation:

-

Synthesize amine-terminated nanoparticles. This can be achieved by using a pre-functionalized polymer like PLGA-PEG-NH₂ or by post-synthesis surface modification of existing nanoparticles to introduce amine groups.

-

A common method is nanoprecipitation: dissolve the polymer (e.g., PLGA-PEG-NH₂) in a water-miscible organic solvent (e.g., acetonitrile).[19]

-

Add this organic phase dropwise to a larger volume of stirring water (the anti-solvent), causing the polymer to precipitate and form nanoparticles.[19]

-

-

Purification of Amine-NPs: Purify the nanoparticles to remove the organic solvent and un-encapsulated material. This is typically done by centrifugation or ultrafiltration.[19]

-

Conjugation Reaction:

-

Resuspend the purified amine-functionalized nanoparticles in an appropriate aqueous buffer with a mildly alkaline pH (e.g., borate (B1201080) buffer, pH 8.5).

-

Add a solution of mPEG-Epoxide in the same buffer to the nanoparticle suspension. A molar excess of mPEG-Epoxide relative to the surface amine groups is typically used to drive the reaction to completion.

-

Allow the reaction to proceed for 24-48 hours at room temperature with gentle stirring.

-

-

Final Purification: Purify the now PEGylated nanoparticles to remove any unreacted mPEG-Epoxide. Repeated cycles of ultrafiltration or dialysis are effective for this purpose.

-

Characterization: Analyze the final product to confirm successful PEGylation and determine its physicochemical properties.

Characterization of mPEG-Epoxide Conjugates

A thorough characterization is essential to ensure the quality and desired properties of the final drug delivery system.

-

Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles. An increase in size after reaction with mPEG-Epoxide is a primary indicator of successful surface modification.

-

Zeta Potential: Measures the surface charge of the nanoparticles. A successful PEGylation should shield the original surface charge (e.g., from amine groups), causing the zeta potential to shift towards neutrality.[20]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A powerful tool for confirming the covalent attachment of PEG and quantifying the degree of PEGylation on proteins.[2] The characteristic strong signal from the PEG methylene (B1212753) protons (-O-CH₂-CH₂-) can be integrated and compared to specific protein signals to calculate the average number of PEG chains attached.[2][3]

-

Chromatography (HPLC/SEC): Size-exclusion chromatography (SEC) can separate PEGylated species based on their size, allowing for the assessment of conjugation efficiency and the removal of unreacted reagents.[18]

-

Microscopy (TEM/SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of the nanoparticles, confirming that they have not aggregated during the functionalization process.

Conclusion

mPEG-Epoxide is a highly effective and versatile reagent for the development of advanced drug delivery systems. Its ability to react readily with common nucleophiles on biomolecules and nanoparticles allows for the creation of stable, biocompatible, and long-circulating carriers. The process of PEGylation, facilitated by reagents like mPEG-Epoxide, is a cornerstone of nanomedicine, enabling improved pharmacokinetics and therapeutic efficacy of a wide range of drugs. A thorough understanding of its chemistry, combined with robust experimental and characterization protocols, is essential for harnessing its full potential in the design of next-generation therapeutics.

References

- 1. Optimal size and PEG coating of gold nanoparticles for prolonged blood circulation: a statistical analysis of published data - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00782D [pubs.rsc.org]

- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. google.com [google.com]

- 7. Edge Attributes | Graphviz [graphviz.org]

- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creativepegworks.com [creativepegworks.com]

- 11. mPEG-Epoxide Epoxide-mPEG - MPEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Loading Efficiency of Doxorubicin-Loaded Beta-1,3- Glucan Nanoparticles: An Artificial Neural Networks Study [nanomedicine-rj.com]

- 18. creativepegworks.com [creativepegworks.com]

- 19. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

mPEG-Epoxide synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of mPEG-Epoxide

Introduction

Methoxy (B1213986) Polyethylene (B3416737) Glycol-Epoxide (mPEG-Epoxide), also known as mPEG-glycidyl ether, is a linear monofunctional PEG derivative featuring a reactive epoxide ring at one terminus and a chemically inert methoxy group at the other.[1][2] This heterobifunctional structure makes it a valuable reagent in bioconjugation, drug delivery, and materials science. The high ring strain of the three-membered epoxide ring allows it to react readily with nucleophiles like amines, thiols, and hydroxyl groups under mild conditions, forming stable covalent bonds.[3][4]

The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmaceutical properties of therapeutic proteins, peptides, and small molecule drugs. Benefits include enhanced solubility, prolonged plasma half-life, reduced immunogenicity, and improved stability.[3] mPEG-Epoxide serves as a key intermediate for this process, offering a versatile handle for conjugation.[5][6]

This guide provides a detailed overview of the primary synthesis routes for mPEG-Epoxide, common purification strategies to remove critical impurities, and analytical techniques for comprehensive characterization.

Synthesis of mPEG-Epoxide

The most prevalent method for synthesizing mPEG-Epoxide is through the Williamson ether synthesis, which involves the reaction of methoxy polyethylene glycol (mPEG-OH) with an excess of an epoxy-containing electrophile, typically epichlorohydrin (B41342), in the presence of a strong base.

General Reaction Scheme

The synthesis is generally a two-step, one-pot reaction. First, the terminal hydroxyl group of mPEG-OH is deprotonated by a strong base (e.g., sodium hydroxide (B78521), sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then attacks the least sterically hindered carbon of epichlorohydrin in an SN2 reaction, displacing the chloride. The subsequent intramolecular cyclization, also an SN2 reaction, forms the desired epoxide ring.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on common laboratory practices for the synthesis of mPEG-Epoxide from mPEG-OH and epichlorohydrin.

Materials:

-

Methoxy polyethylene glycol (mPEG-OH)

-

Epichlorohydrin (ECH)

-

Sodium hydroxide (NaOH) or other suitable base (e.g., NaH)

-

Anhydrous solvent (e.g., Toluene (B28343), Tetrahydrofuran (THF))

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

-

Reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet

Procedure:

-

Drying the mPEG-OH: Dissolve the mPEG-OH in anhydrous toluene. Remove residual water by azeotropic distillation under a nitrogen atmosphere. After cooling, remove the toluene under reduced pressure to obtain the dried mPEG-OH.

-

Deprotonation: Add fresh anhydrous solvent (THF or Toluene) to the dried mPEG-OH in the reaction vessel under a nitrogen atmosphere. Add a stoichiometric amount of a strong base (e.g., 1.1 equivalents of NaOH) and stir the mixture at an elevated temperature (e.g., 40-60 °C) for 1-2 hours to form the mPEG-alkoxide.

-

Epoxidation: Add an excess of epichlorohydrin (e.g., 5-10 equivalents) dropwise to the reaction mixture while maintaining the temperature. Let the reaction proceed for several hours (e.g., 4-24 hours) at the same temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the salt byproduct (e.g., NaCl). Concentrate the filtrate under reduced pressure to remove the excess epichlorohydrin and solvent.

-

Extraction: Dissolve the crude product in a suitable organic solvent like dichloromethane (B109758) (DCM) and wash it several times with brine or water to remove any remaining salts and base.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude mPEG-Epoxide product, which can then be further purified.

Synthesis Workflow Diagram

Purification of mPEG-Epoxide

The purification of mPEG-Epoxide is a critical step to ensure its suitability for biomedical applications. The primary impurity of concern is the unreacted starting material, mPEG-OH, and the corresponding PEG-diol, which can arise if the initial mPEG starting material is not pure.[7][8] PEG-diol can lead to cross-linking in subsequent conjugation reactions.[8]

Common Purification Techniques

-

Precipitation/Crystallization: The crude product can be dissolved in a good solvent (e.g., dichloromethane) and then precipitated by adding a poor solvent (e.g., diethyl ether, hexane) at a low temperature. This process is repeated multiple times to improve purity.

-

Dialysis/Ultrafiltration: For higher molecular weight PEGs, dialysis against water or a suitable buffer can remove low molecular weight impurities like salts and residual solvents.[7]

-

Column Chromatography: This is one of the most effective methods for separating mPEG-Epoxide from mPEG-OH and PEG-diol.

-

Reversed-Phase Chromatography (RPC): Utilizes a non-polar stationary phase and a polar mobile phase. The slight difference in polarity between the epoxide and hydroxyl end-groups allows for separation.[7][8]

-

Ion-Exchange Chromatography (IEC): This technique can be used if the terminal hydroxyl groups are first derivatized to a charged species (e.g., mPEG-acetate or mPEG-phthalate), allowing for separation from the uncharged mPEG-Epoxide.[9][10]

-

Detailed Protocol for Purification by Column Chromatography

Method: Reversed-Phase Flash Column Chromatography

Materials:

-

Crude mPEG-Epoxide

-

Silica (B1680970) Gel (C18-functionalized)

-

Solvents for mobile phase (e.g., Acetonitrile (B52724), Water, Methanol)

-

Flash chromatography system or glass column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a column packed with C18-functionalized silica gel, equilibrated with the initial mobile phase (e.g., a low percentage of acetonitrile in water).

-

Sample Loading: Dissolve the crude mPEG-Epoxide in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Begin elution with a gradient system. Start with a mobile phase of low organic content and gradually increase the concentration of the organic solvent (e.g., acetonitrile or methanol). The more polar PEG-diol and mPEG-OH will elute earlier than the slightly less polar mPEG-Epoxide.

-

Fraction Collection: Collect fractions throughout the elution process.

-

Analysis: Analyze the collected fractions using an appropriate technique (e.g., TLC, HPLC, or MALDI-TOF MS) to identify those containing the pure mPEG-Epoxide.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The final product should be dried under high vacuum to remove any residual solvent.

Purification Workflow Diagram

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. mPEG-Epoxide - Ruixibiotech [ruixibiotech.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. EP1789473A1 - High purity, high molecular weight methoxy-polyethylenglycols (mpeg) - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]

- 10. WO2007024066A1 - A new preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]

mPEG-Epoxide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of methoxy (B1213986) polyethylene (B3416737) glycol-epoxide (mPEG-Epoxide). Designed for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, experimental protocols for analysis, and key considerations for the successful application of this versatile PEGylation reagent.

Introduction to mPEG-Epoxide

Methoxy polyethylene glycol-epoxide is a linear monofunctional PEG derivative featuring a terminal epoxide group. This reactive three-membered ring allows for the covalent attachment of the hydrophilic PEG chain to various nucleophilic groups on proteins, peptides, nanoparticles, and other surfaces. The process of PEGylation can enhance the therapeutic properties of biomolecules by improving their solubility, increasing their in vivo half-life, and reducing their immunogenicity.[1][2][3] The stability and solubility of the mPEG-Epoxide reagent are critical parameters that directly impact the efficiency and reproducibility of the PEGylation process.

Solubility Characteristics

mPEG-Epoxide exhibits broad solubility in a range of aqueous and organic solvents, providing flexibility in reaction and purification conditions. The polyethylene glycol backbone imparts hydrophilicity, while the overall solubility is also influenced by the molecular weight of the PEG chain.

Table 1: Qualitative Solubility of mPEG-Epoxide

| Solvent Class | Solvent Examples | Solubility |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Very Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble |

| Chlorinated Solvents | Chloroform, Methylene Chloride (DCM) | Very Soluble |

| Alcohols | Methanol, Ethanol | Soluble |

| Aromatic Hydrocarbons | Toluene | Less Soluble |

| Ethers | Diethyl Ether | Not Soluble |

Source: General technical information for linear PEG products suggests high solubility in water and various organic solvents.[4]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a polymer like mPEG-Epoxide involves preparing saturated solutions and quantifying the dissolved polymer.

Methodology: Gravimetric Analysis

-

Solvent Addition: Add a known excess amount of mPEG-Epoxide to a predetermined volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved mPEG-Epoxide.

-

Aliquoting and Drying: Carefully transfer a known volume of the clear supernatant to a pre-weighed container. Evaporate the solvent under vacuum at a controlled temperature.

-

Quantification: Weigh the container with the dried mPEG-Epoxide residue. The solubility can then be calculated in g/L.

-

Analysis: Repeat the experiment in triplicate for each solvent to ensure accuracy.

Stability Characteristics

The primary factor governing the stability of mPEG-Epoxide is the reactivity of the terminal epoxide ring. The three-membered ring is susceptible to nucleophilic attack, leading to ring-opening. The main degradation pathway in aqueous media is hydrolysis, which is catalyzed by both acidic and basic conditions.[5][6][7]

Key Factors Influencing Stability:

-

pH: The rate of hydrolysis of the epoxide ring is significantly influenced by pH. The reaction is generally slowest near neutral pH and is accelerated under both acidic and basic conditions.

-

Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Therefore, it is crucial to store mPEG-Epoxide at low temperatures to maintain its integrity. Recommended storage is typically at -20°C in a dry, dark environment.

-

Nucleophiles: The presence of other nucleophiles can lead to the consumption of the epoxide group. Care should be taken to avoid contamination with substances that can react with the epoxide.

Table 2: Summary of mPEG-Epoxide Stability and Degradation Pathways

| Condition | Degradation Pathway | Key Considerations |

| Acidic (pH < 7) | Acid-catalyzed hydrolysis to form a diol.[6][7] | The reaction rate increases with decreasing pH. The protonated epoxide is more susceptible to nucleophilic attack by water. |

| Neutral (pH ≈ 7) | Slow hydrolysis. | mPEG-Epoxide is most stable around neutral pH, but gradual hydrolysis can still occur over time. |

| Basic (pH > 7) | Base-catalyzed hydrolysis to form a diol.[8][9] | The reaction rate increases with increasing pH. Hydroxide ions act as a strong nucleophile. |

| Elevated Temperature | Increased rate of hydrolysis and other degradation reactions.[10] | Storage at low temperatures (-20°C) is essential to minimize degradation and preserve the reactivity of the epoxide. |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[11][12][13]

Methodology: HPLC-Based Stability-Indicating Assay

-

Sample Preparation: Prepare solutions of mPEG-Epoxide in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Incubate an aqueous solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

-

Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quenching: Neutralize the acidic and basic samples to halt the degradation reaction before analysis.

-

HPLC Analysis: Analyze the samples using a suitable HPLC method. Since the PEG backbone lacks a strong chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization of the epoxide can be performed to allow for UV detection.[][15][16]

-

Column: A C8 or C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.

-

Detection: CAD, ELSD, or UV (post-derivatization).

-

-